REACTION_CXSMILES
|
Br[CH:2](Br)[CH3:3].[CH3:5][O:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.O.[OH-].[Na+]>[CH3:5][O:6][C:7]1[C:8]2[O:14][CH2:3][CH2:2][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
0.291 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at the
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
with ether, purification on a silica column (eluent: petroleum ether/ether, 9:1)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=CC=2OCCOC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |